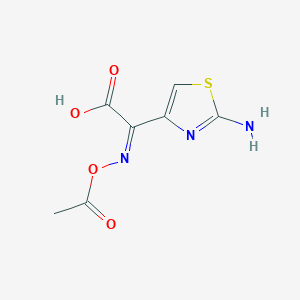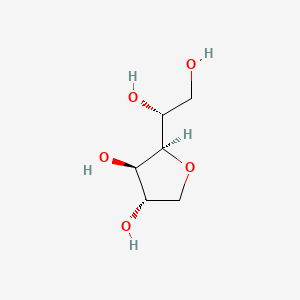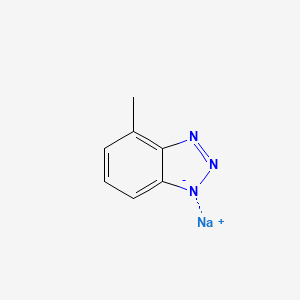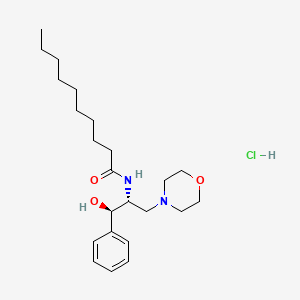
Alpha-Latrotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates
Scientific Research Applications
Alpha-Latrotoxin and Neurotransmitter Release
Alpha-Latrotoxin is known for its role in stimulating neurotransmitter release. It binds to high-affinity presynaptic receptors, such as neurexin I alpha and the calcium-independent receptor of alpha-latrotoxin (CIRL), which are G-protein-coupled receptors. This interaction leads to a potent stimulation of neurosecretion (Krasnoperov et al., 1997). Additionally, alpha-Latrotoxin's interaction with these receptors is involved in the regulation of neurosecretion, as shown by its effects on chromaffin cells and the formation of stable complexes with components of the docking-fusion machinery in the brain (Südhof, 2001).
Alpha-Latrotoxin and Cation Channels
Research shows that alpha-Latrotoxin can open a specific type of cation channel in neurosecretory cells, which is permeable to various cations like Na+, K+, and Ca2+. This channel is unique compared to other channels found in these cells, contributing to the understanding of the microscopic mechanisms of permeability changes induced by the toxin (Wanke et al., 1986).
Insights into Presynaptic Physiology
Alpha-Latrotoxin has been pivotal in understanding presynaptic physiology. It acts through a dual mechanism that involves both Ca2+-dependent and Ca2+-independent pathways, providing insights into the regulation of neurotransmitter release and the role of specific receptors at the presynaptic membrane (Scheer et al., 1984).
Role in Investigating Exocytosis
Alpha-Latrotoxin is used as a tool to investigate the process of exocytosis, particularly in studies aiming to understand synaptic vesicle exocytosis and its regulation. It has contributed significantly to the vesicular theory of neurotransmitter release and has led to the discovery of new synaptic systems and proteins (Silva et al., 2009).
Alpha-Latrotoxin Receptors and Synaptic Function
The study of alpha-Latrotoxin receptors, such as neurexins and latrophilins, has broadened understanding of synaptic function and cell adhesion at synapses. These receptors play a role beyond just mediating the toxin's effects but are also involved in synaptic cell adhesion and regulation (Davletov et al., 1995).
properties
CAS RN |
65988-34-3 |
|---|---|
Product Name |
Alpha-Latrotoxin |
Molecular Formula |
C34H48N2O9 |
Molecular Weight |
130,000 Da |
Purity |
Each vial contains 50 μg of alpha-Latrotoxin with purity ≥ 97 % (SDS-PAGE). It is solubilized in Tris-HCl, NaCl, and NaN3 (0.02 %), before lyophilization |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)


![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)

